2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate
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Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate is a fluorinated organophosphorus compound. It is characterized by the presence of a heptafluorobutyl group attached to a phosphorodichloridate moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
2,2,3,3,4,4,4-Heptafluorobutanol+Phosphorus Oxychloride→2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate+Hydrogen Chloride
The reaction is typically conducted at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-heptafluorobutanol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include 2,2,3,3,4,4,4-heptafluorobutyl phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: The major products of hydrolysis are 2,2,3,3,4,4,4-heptafluorobutanol and phosphoric acid derivatives.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate involves the interaction of the phosphorodichloridate group with nucleophiles. The chlorine atoms are highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The heptafluorobutyl group imparts unique properties such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate is unique due to the presence of both a highly fluorinated butyl group and a reactive phosphorodichloridate moiety. This combination imparts the compound with high reactivity towards nucleophiles and exceptional thermal and chemical stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-dichlorophosphoryloxy-1,1,1,2,2,3,3-heptafluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F7O2P/c5-16(6,14)15-1-2(7,8)3(9,10)4(11,12)13/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVSRDDFTDERLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F7O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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